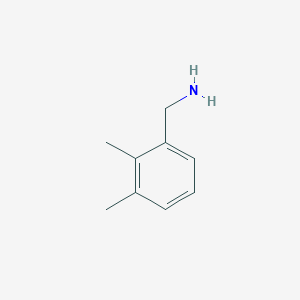

2,3-Dimethylbenzylamine

Description

The exact mass of the compound 2,3-Dimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRWOHZBISUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384189 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-20-0 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylbenzylamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzylamine

Introduction

2,3-Dimethylbenzylamine is a substituted aromatic amine with the chemical formula C₉H₁₃N and a molecular weight of 135.21 g/mol [1]. This compound serves as a valuable building block and intermediate in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motif, featuring a benzyl group with specific ortho- and meta-methyl substitutions, imparts unique steric and electronic properties that are leveraged in the design of bioactive compounds and specialized chemical reagents.

This guide provides a comprehensive overview of the principal synthetic pathways for 2,3-Dimethylbenzylamine, designed for researchers, chemists, and drug development professionals. We will delve into the core chemical principles, provide detailed experimental protocols, and explain the causality behind methodological choices to ensure both scientific accuracy and practical applicability.

Core Synthetic Strategies: An Overview

The synthesis of 2,3-Dimethylbenzylamine can be approached from several common, commercially available precursors. The choice of pathway often depends on factors such as the availability of starting materials, required scale, desired purity, and the laboratory's equipment and safety capabilities. The three primary and most logical routes originate from 2,3-dimethylbenzaldehyde, 2,3-dimethylbenzonitrile, and 2,3-dimethylbenzyl chloride.

Caption: Figure 1: Primary Synthetic Pathways to 2,3-Dimethylbenzylamine.

Pathway 1: Reductive Amination of 2,3-Dimethylbenzaldehyde

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines from carbonyl compounds.[2][3] The strategy involves the condensation of an aldehyde or ketone with an amine source to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[4] This one-pot approach is often high-yielding and tolerates a wide variety of functional groups.

Causality and Mechanistic Insight

The reaction proceeds in two key stages. First, 2,3-dimethylbenzaldehyde reacts with an amine source, typically ammonia, to form a Schiff base (imine). This step is an equilibrium process, and the imine is often not isolated. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. A reducing agent, introduced into the same pot, then selectively reduces the C=N double bond to afford the primary amine. The success of this one-pot reaction hinges on the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde, thereby preventing the formation of 2,3-dimethylbenzyl alcohol as a byproduct.[4]

Caption: Figure 2: Mechanism of Reductive Amination.

Methodologies and Reagent Selection

Several reducing systems can be employed for this transformation, each with distinct advantages and considerations.

| Reducing System | Amine Source | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride | Ammonia, NH₄OAc | Mild acid (e.g., AcOH), CH₂Cl₂ or DCE, RT | High selectivity for iminium ion, broad functional group tolerance, mild conditions.[4] | Reagent cost can be higher than other borohydrides. |

| Catalytic Hydrogenation | Ammonia | H₂ (40-50 bar), Pd/C or Raney Ni catalyst, Alcohol solvent, 80-100°C | Scalable, cost-effective for large preparations, clean byproducts.[5] | Requires specialized high-pressure hydrogenation equipment. |

| Leuckart-Wallach Reaction | Ammonium Formate or Formamide | High temperature (120-185°C), neat or with formic acid | Inexpensive reagents, one-pot procedure.[2][6] | Requires high temperatures, potential for side reactions, forms an N-formyl intermediate requiring a separate hydrolysis step.[2][7] |

| Sodium Cyanoborohydride | Ammonia, NH₄Cl | pH control (6-7), Methanol solvent, RT | Mild, selective for iminium ion.[4] | Highly toxic reagent and cyanide byproducts.[4] |

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is favored for its operational simplicity, mild conditions, and high chemoselectivity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3-dimethylbenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq). Dissolve the solids in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,3-dimethylbenzylamine.

Pathway 2: Reduction of 2,3-Dimethylbenzonitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This pathway is highly efficient if 2,3-dimethylbenzonitrile is a readily accessible starting material.[8][9] The method is direct and avoids the potential for over-alkylation seen in other routes.

Causality and Mechanistic Insight

This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. The most common and industrially viable method is catalytic hydrogenation, where molecular hydrogen (H₂) is activated on the surface of a heterogeneous metal catalyst. The nitrile adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the π-bonds. An intermediate imine is formed, which is rapidly hydrogenated further to the primary amine.[10]

Caption: Figure 3: Workflow for Catalytic Hydrogenation of Nitriles.

Methodologies and Reagent Selection

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, Rh/Al₂O₃ | High pressure (40-100 bar), elevated temp (80-120°C), alcohol or THF solvent | High yield, clean, scalable.[11][12] | Requires specialized high-pressure equipment. Potential for hydrogenolysis of the benzyl C-N bond to form toluene as a byproduct with some catalysts.[10][12] |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Very effective for lab scale, high yields. | Highly reactive, pyrophoric reagent; requires strictly anhydrous conditions and careful handling. |

Experimental Protocol: Catalytic Hydrogenation of 2,3-Dimethylbenzonitrile

-

Reactor Charging: In a high-pressure autoclave, place a solution of 2,3-dimethylbenzonitrile (1.0 eq) in a suitable solvent like ethanol or methanol. Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

System Purge: Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 bar). Begin stirring and heat the reaction mixture to 80-100°C.

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure remains constant, the reaction is typically complete. This can take several hours.

-

Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude 2,3-dimethylbenzylamine can be purified by vacuum distillation.

Pathway 3: Amination of 2,3-Dimethylbenzyl Chloride

This pathway involves a direct nucleophilic substitution (Sₙ2) reaction, where an amine source, acting as a nucleophile, displaces the chloride leaving group from 2,3-dimethylbenzyl chloride.[13]

Causality and Mechanistic Insight

The primary challenge of this route is controlling the selectivity for the primary amine. The product, 2,3-dimethylbenzylamine, is also a nucleophile and can react with another molecule of the starting benzyl chloride to form a secondary amine (bis(2,3-dimethylbenzyl)amine). This secondary amine can react further, leading to a mixture of products. To mitigate this over-alkylation, a large molar excess of the aminating agent (ammonia) is used.[14] According to Le Chatelier's principle, this high concentration of one reactant drives the reaction towards the desired primary amine product by increasing the probability that a molecule of benzyl chloride will encounter ammonia rather than the product amine.

Experimental Protocol: Amination with Excess Ammonia

-

Reaction Setup: In a pressure-resistant vessel, place a concentrated aqueous solution of ammonia (e.g., 28-30% NH₃ in water). A large molar excess (at least 10-20 equivalents) relative to the benzyl chloride is critical.

-

Substrate Addition: Add 2,3-dimethylbenzyl chloride[13] (1.0 eq) to the ammonia solution. Seal the vessel tightly.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 24-48 hours. The reaction should be performed in a well-ventilated fume hood.

-

Workup: After cooling to room temperature, carefully open the vessel. Add an organic solvent such as diethyl ether or ethyl acetate to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous phase two more times with the organic solvent.

-

Purification: Combine the organic extracts. To remove unreacted starting material and neutral byproducts, the amine can be extracted into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with ether, and subsequently basified with NaOH to regenerate the free amine, which is then extracted back into an organic solvent. The final organic solution is dried over Na₂SO₄, filtered, and concentrated to yield the product, which can be further purified by vacuum distillation.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and its identity must be confirmed.

-

Purification:

-

Vacuum Distillation: As a liquid amine, 2,3-dimethylbenzylamine is effectively purified by distillation under reduced pressure to prevent decomposition at high temperatures.[15]

-

Acid-Base Extraction: This classic technique leverages the basicity of the amine. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl), which protonates the amine, making it water-soluble. Neutral organic impurities remain in the organic layer and are discarded. The acidic aqueous layer is then made basic (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent.[15]

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information about the arrangement of protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (135.21 g/mol ) and provides fragmentation patterns that can aid in structural elucidation.[1]

-

Infrared (IR) Spectroscopy: Shows characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H bands for the aromatic and methyl groups.

-

References

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. (n.d.). Retrieved January 11, 2026, from [Link]

-

Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). ChemRxiv. Retrieved January 11, 2026, from [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 11, 2026, from [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Dimethylbenzylamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved January 11, 2026, from [Link]

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis. Retrieved January 11, 2026, from [Link]

-

Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. (2023). Queen's University Belfast Research Portal. Retrieved January 11, 2026, from [Link]

-

Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

How to purify Benzylamine? (2023). Reddit. Retrieved January 11, 2026, from [Link]

- Method For The Synthesis Of Substituted Formylamines And Substituted Amines. (2009). Google Patents.

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Preparation of Tertiary Amines by the Leuckart Reaction. (1949). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

-

Preparation method of N,N-dimethyl benzylamine. (2017). Patsnap. Retrieved January 11, 2026, from [Link]

-

Reaction pathways associated with the hydrogenation of benzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

-

2,3-Dimethylbenzoyl chloride | C9H9ClO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2,3-dimethylbenzonitrile (C9H9N). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

N,N-Dimethylbenzylamine | C9H13N. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

N,N-DIMETHYLBENZYLAMINE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]

-

2,3-Dimethylbenzonitrile | C9H9N. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

N,N-Dimethylbenzylamine. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]

- Amination of alkyl halides. (1969). Google Patents.

-

2,3-Dimethylbenzonitrile. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

N,N-DIMETHYLBENZYLAMINE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]

-

ALKYL (C12-16) DIMETHYLBENZYL AMMONIUM CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]

-

Dimethylbenzylamine, 98%+. (n.d.). Otto Chemie Pvt. Ltd. Retrieved January 11, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

- 8. PubChemLite - 2,3-dimethylbenzonitrile (C9H9N) [pubchemlite.lcsb.uni.lu]

- 9. 2,3-Dimethylbenzonitrile | C9H9N | CID 79802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. guidechem.com [guidechem.com]

- 14. US3471561A - Amination of alkyl halides - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

Spectroscopic Data for 2,3-Dimethylbenzylamine: An In-depth Technical Guide for Researchers

This comprehensive technical guide provides a detailed analysis of the spectroscopic data for 2,3-dimethylbenzylamine, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The information presented herein is a synthesis of predicted data and established spectroscopic principles, providing a robust framework for the identification and characterization of 2,3-dimethylbenzylamine.

Introduction to 2,3-Dimethylbenzylamine and its Spectroscopic Characterization

2,3-Dimethylbenzylamine (CAS No. 51586-20-0) is an aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol .[1] Its structure, featuring a benzylamine core with two methyl substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in synthetic chemistry and drug discovery workflows.

Spectroscopic techniques such as NMR, IR, and MS provide complementary information about the molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined analysis of these techniques allows for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. For 2,3-dimethylbenzylamine, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3-dimethylbenzylamine is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the two methyl groups. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 2,3-Dimethylbenzylamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | Ar-H |

| ~6.98 | t | 1H | Ar-H |

| ~6.92 | d | 1H | Ar-H |

| ~3.75 | s | 2H | CH₂ |

| ~2.28 | s | 3H | CH₃ |

| ~2.15 | s | 3H | CH₃ |

| ~1.5 (broad) | s | 2H | NH₂ |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

The aromatic region is expected to show a complex pattern due to the ortho and meta couplings between the three adjacent protons. The benzylic protons (CH₂) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The two methyl groups are also predicted to be singlets with distinct chemical shifts due to their different electronic environments. The amine protons (NH₂) typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2,3-dimethylbenzylamine will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2,3-Dimethylbenzylamine

| Chemical Shift (ppm) | Assignment |

| ~140.0 | Ar-C (quaternary) |

| ~136.5 | Ar-C (quaternary) |

| ~135.8 | Ar-C (quaternary) |

| ~129.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~125.5 | Ar-CH |

| ~46.0 | CH₂ |

| ~20.0 | CH₃ |

| ~15.5 | CH₃ |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

The spectrum is predicted to show three quaternary carbon signals for the aromatic carbons attached to the methyl and benzylamine groups, and three signals for the aromatic CH carbons. The benzylic carbon (CH₂) and the two methyl carbons will also have distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of small organic molecules like 2,3-dimethylbenzylamine.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis of small organic molecules.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable amount of time for ¹H NMR.[2] Higher concentrations may be needed for less sensitive nuclei like ¹³C.

-

Shimming: The process of shimming adjusts the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved NMR signals.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,3-dimethylbenzylamine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and alkyl groups, and C-N bonds.

Expected IR Absorption Bands

Table 3: Expected IR Absorption Bands for 2,3-Dimethylbenzylamine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, two bands | N-H stretch | Primary amine |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 3000-2850 | Medium | C-H stretch | CH₂, CH₃ |

| 1650-1580 | Medium | N-H bend | Primary amine |

| 1600-1450 | Medium to Strong | C=C stretch | Aromatic ring |

| 1335-1250 | Strong | C-N stretch | Aromatic amine |

| 910-665 | Broad, Strong | N-H wag | Primary amine |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[4] The C-N stretching frequency for an aromatic amine is typically at a higher wavenumber compared to an aliphatic amine.[5]

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.

Workflow for ATR-FTIR Analysis

Caption: A simplified representation of the expected major fragmentation pathways for 2,3-dimethylbenzylamine in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI mass spectrum of a volatile liquid sample.

Workflow for EI-MS Analysis

Caption: A schematic of the process for obtaining an electron ionization mass spectrum.

Causality in Experimental Choices:

-

Electron Energy: A standard electron energy of 70 eV is used because it provides sufficient energy to ionize and fragment most organic molecules, leading to reproducible and library-searchable mass spectra. [6]* High Vacuum: The entire process is carried out under a high vacuum to prevent ion-molecule reactions and collisions that would interfere with the analysis.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR spectra, expected IR absorption bands, and a proposed mass spectral fragmentation pattern, provide a comprehensive analytical profile for 2,3-dimethylbenzylamine. This information, coupled with the detailed experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this important chemical entity.

References

-

nmrdb.org. Predict 13C carbon NMR spectra. [Link]

-

nmrdb.org. Predict 1H proton NMR spectra. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

-

University of Illinois. Electron Ionization. [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

NIST WebBook. Benzenemethanamine, N,N-dimethyl-. [Link]

-

NIST WebBook. Benzenemethanamine, N,N-dimethyl-. [Link]

-

PubChem. N,N-Dimethylbenzylamine. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Wiley Online Library. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

TCA Lab / Alfa Chemistry. NMR Data Processing and Interpretation. [Link]

-

Mestrelab Resources. Basics on Arrayed-NMR and Data Analysis. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

IR Chart. [Link]

-

ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... [Link]

-

ResearchGate. Infrared spectra of benzylamine grafted to the silica gel surface,.... [Link]

-

ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]

-

PubMed. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

Wiley. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Springer Nature Experiments. NMR spectroscopy of small molecules in solution. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

ChemAxon Docs. NMR Predictor. [Link]

-

virtual Chemistry 3D. 13C NMR predictor. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

PROSPRE. 13C NMR Predictor. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [Link]

Sources

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. microbenotes.com [microbenotes.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to 2,3-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzylamine (CAS No. 51586-20-0) is a substituted aromatic amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a benzylamine core with two methyl groups at the 2 and 3 positions of the phenyl ring, imparts specific steric and electronic properties that influence its reactivity and potential applications. This guide provides an in-depth analysis of its physical constants, synthesis, chemical behavior, and role as a pharmaceutical intermediate, offering insights for its effective utilization in research and development.

Physicochemical Properties

2,3-Dimethylbenzylamine is a liquid, typically described as colorless to faint yellow, with a characteristic aromatic or amine-like odor.[1] While experimental data for some of its physical constants are not extensively reported, the available information from various chemical suppliers and databases is summarized below. It is important to note the discrepancies in reported values, which may arise from variations in measurement conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 51586-20-0 | |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| Boiling Point | 185-187 °C (at 760 mmHg) 101-103 °C (at 15 mmHg) | [1] |

| Density | 0.898 g/mL to 0.97 g/mL | [1] |

| Solubility | Soluble in most organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [1] |

Synthesis of 2,3-Dimethylbenzylamine

Method 1: Catalytic Hydrogenation of 2,3-Dimethylbenzonitrile

A prevalent method for the synthesis of benzylamines is the catalytic hydrogenation of the corresponding benzonitrile.[2][3] This reaction typically proceeds with high yield and selectivity under a hydrogen atmosphere using a metal catalyst.

Figure 1: Synthesis of 2,3-Dimethylbenzylamine via catalytic hydrogenation of 2,3-dimethylbenzonitrile.

Experimental Protocol (General Procedure):

-

A pressure vessel is charged with 2,3-dimethylbenzonitrile, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon or Raney Nickel).

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 40-50 bar).

-

The reaction mixture is stirred and heated to a designated temperature (e.g., 80-120 °C) for a period sufficient to ensure complete conversion, as monitored by techniques like TLC or GC.

-

After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a bed of celite.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 2,3-dimethylbenzylamine is purified by vacuum distillation to yield the final product.

The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield and purity of the primary amine while minimizing the formation of secondary amine byproducts.[4]

Method 2: Reduction of 2,3-Dimethylbenzamide

Another robust method for the synthesis of benzylamines is the reduction of the corresponding benzamide using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6][7]

Figure 2: Synthesis of 2,3-Dimethylbenzylamine via reduction of 2,3-dimethylbenzamide with LiAlH₄.

Experimental Protocol (General Procedure):

-

To a stirred suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-dimethylbenzamide in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is then stirred, often with gentle heating (reflux), until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water to decompose the excess LiAlH₄ and the aluminum salts.

-

The resulting solids are removed by filtration, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

This method is highly effective but requires careful handling of the pyrophoric and water-reactive lithium aluminum hydride.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3-dimethylbenzylamine is governed by the nucleophilic primary amine and the substituted aromatic ring. The presence of two ortho- and meta-directing methyl groups influences its chemical behavior.

Nucleophilicity and Basicity

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile and a weak base. It readily reacts with acids to form the corresponding ammonium salts.

Impact of Steric Hindrance

The methyl group at the 2-position (ortho to the aminomethyl group) introduces significant steric hindrance around the benzylic carbon and the nitrogen atom.[8][9] This steric bulk can influence the kinetics of reactions involving nucleophilic attack by the amine or attack on the benzylic carbon. For instance, in N-acylation or N-alkylation reactions, the rate may be slower compared to less hindered benzylamines.[9] The choice of reagents and reaction conditions, such as using less bulky reactants or higher temperatures, may be necessary to overcome this steric impediment.[10]

Reactions of the Amino Group

-

N-Alkylation and N-Acylation: 2,3-Dimethylbenzylamine can undergo standard N-alkylation and N-acylation reactions to form secondary and tertiary amines, and amides, respectively.

-

Formation of Imines: It can condense with aldehydes and ketones to form the corresponding imines (Schiff bases), which are versatile intermediates in organic synthesis.

Reactions Involving the Aromatic Ring

The two methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the existing substitution pattern means that the remaining positions on the ring (4, 5, and 6) have different levels of steric accessibility.

Applications in Drug Development and Organic Synthesis

Substituted benzylamines are a crucial class of intermediates in the pharmaceutical industry, forming the structural backbone of numerous therapeutic agents.[11] While specific examples detailing the use of 2,3-dimethylbenzylamine in the synthesis of marketed drugs are not prominent in the reviewed literature, its potential lies in its utility as a scaffold for creating analogues of known bioactive molecules. Benzylamine derivatives have been investigated for a wide range of pharmacological activities, including as antifungal agents and for their potential in treating neurological disorders.[9][12]

As a primary amine, 2,3-dimethylbenzylamine is a key starting material for the synthesis of more complex molecules. It can be used to introduce the 2,3-dimethylbenzyl moiety into a target structure, which can be valuable for modulating properties such as lipophilicity, metabolic stability, and receptor binding affinity. Its role as a "pharmaceutical intermediate" suggests its use in the early stages of drug discovery and process development, where a library of substituted amines is often required for structure-activity relationship (SAR) studies.[1]

Safety and Handling

2,3-Dimethylbenzylamine is classified as a hazardous substance and requires careful handling in a well-ventilated area or a chemical fume hood.[1]

-

Hazards: It is harmful if swallowed and is corrosive, causing severe skin burns and serious eye damage.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn at all times.

-

Storage: The compound should be stored in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and acids.[1]

-

In case of contact: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in case of significant exposure.[1]

Conclusion

2,3-Dimethylbenzylamine is a synthetically useful, yet sterically hindered, primary amine. While detailed characterization and specific applications in late-stage drug development are not extensively documented in publicly available literature, its fundamental physicochemical properties and reactivity patterns can be understood from the principles of organic chemistry and data on analogous compounds. Plausible and efficient synthetic routes via the reduction of 2,3-dimethylbenzonitrile or 2,3-dimethylbenzamide provide a reliable means for its preparation. For researchers and drug development professionals, 2,3-dimethylbenzylamine represents a potentially valuable building block for the synthesis of novel chemical entities, where the specific substitution pattern may offer advantages in modulating biological activity and pharmacokinetic properties. As with all reactive chemical intermediates, adherence to strict safety protocols during its handling and use is paramount.

References

-

ChemBK. (2024, April 9). 2,3-Dimethylbenzylamine. Retrieved January 11, 2026, from [Link]

-

Jalani, N., Kothari, S., & Banerji, K. K. (n.d.). Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene. Canadian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved January 11, 2026, from [Link]

-

Nussbaumer, P., et al. (1995). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Formenti, D., et al. (2020). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N-benzylidenebenzylamine (2 aa). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Pavić, M., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules. Retrieved January 11, 2026, from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved January 11, 2026, from [Link]

-

Norris, J. (2018, February 16). Lithium aluminum hydride reduction [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Norris, J. (2018, February 16). Lithium aluminum hydride reduction [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast Research Portal. Retrieved January 11, 2026, from [Link]

-

Formenti, D., et al. (2020). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N-benzylidenebenzylamine (2 aa). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Atamankimya. (n.d.). N,N-Dimethylbenzylamine. Retrieved January 11, 2026, from [Link]

-

Atamankimya. (n.d.). Dimethylbenzylamine. Retrieved January 11, 2026, from [Link]

-

The Good Scents Company. (n.d.). N,N-dimethyl benzyl amine. Retrieved January 11, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound N,N-Dimethylbenzylamine (FDB012648). Retrieved January 11, 2026, from [Link]

-

McAllister, M. I., et al. (2019, March 27). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Feng, Y., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved January 11, 2026, from [Link]

-

MOFAN. (n.d.). Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier. Retrieved January 11, 2026, from [Link]

-

Fábián, L., et al. (n.d.). Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid. ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. adichemistry.com [adichemistry.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]

The Strategic Role of 2,3-Dimethylbenzylamine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Immediate Release

A cornerstone in the edifice of modern medicinal chemistry, 2,3-Dimethylbenzylamine, is emerging as a pivotal precursor for a variety of pharmaceutical intermediates. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of its synthesis, chemical properties, and its strategic application in the construction of complex molecular frameworks for therapeutic agents.

Introduction: The Versatility of a Substituted Benzylamine

2,3-Dimethylbenzylamine, a member of the substituted benzylamine family, possesses a unique structural motif that makes it a valuable building block in organic synthesis. The presence of the ortho- and meta-methyl groups on the benzene ring influences the molecule's steric and electronic properties, offering distinct advantages in directing chemical reactions and in the final architecture of the target pharmaceutical ingredient. Its role as a precursor is predicated on the reactivity of the benzylic amine group, which can readily undergo a variety of chemical transformations to build more complex molecular scaffolds. While its isomer, N,N-dimethylbenzylamine, is more widely known as a catalyst, 2,3-dimethylbenzylamine's utility lies in its incorporation as a core structural element.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2,3-dimethylbenzylamine is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 185-187 °C | |

| Density | 0.898 g/mL | |

| Solubility | Soluble in most organic solvents |

Characterization of 2,3-dimethylbenzylamine is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound before its use in subsequent reactions.

Synthesis of 2,3-Dimethylbenzylamine: Key Methodologies

The synthesis of 2,3-dimethylbenzylamine can be approached through several reliable routes, primarily involving the reduction of a nitrile or the amination of a benzyl halide.

Catalytic Hydrogenation of 2,3-Dimethylbenzonitrile

A prevalent and efficient method for the synthesis of 2,3-dimethylbenzylamine is the catalytic hydrogenation of 2,3-dimethylbenzonitrile. This reaction involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Dimethylbenzonitrile

Materials:

-

2,3-Dimethylbenzonitrile

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Methanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, a solution of 2,3-dimethylbenzonitrile in ethanol is prepared.

-

A catalytic amount of Raney Nickel or Pd/C is added to the solution. The choice of catalyst can influence the reaction conditions and selectivity.

-

The autoclave is sealed and purged with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred vigorously for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude 2,3-dimethylbenzylamine.

-

The crude product can be further purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel and Pd/C are highly effective for the reduction of nitriles to primary amines due to their ability to activate hydrogen and the nitrile group.[1] The choice between them can depend on cost, availability, and desired reaction conditions.

-

Solvent: Alcohols like ethanol and methanol are good solvents for both the starting material and the product, and they are relatively inert under the reaction conditions.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions. Higher pressures and temperatures generally lead to faster reactions but may also promote over-reduction or other undesired transformations.

dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for the synthesis of 2,3-dimethylbenzylamine via catalytic hydrogenation.

Amination of 2,3-Dimethylbenzyl Chloride

Another viable synthetic route is the reaction of 2,3-dimethylbenzyl chloride with ammonia or an ammonia equivalent. This nucleophilic substitution reaction, while straightforward, requires careful control to minimize the formation of secondary and tertiary amine byproducts.[2]

Experimental Protocol: Amination of 2,3-Dimethylbenzyl Chloride

Materials:

-

2,3-Dimethylbenzyl Chloride

-

Aqueous Ammonia (concentrated)

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

Procedure:

-

A solution of 2,3-dimethylbenzyl chloride in ethanol is prepared in a pressure-resistant vessel.

-

A large excess of concentrated aqueous ammonia is added to the solution. The use of a large excess of ammonia favors the formation of the primary amine.

-

The vessel is sealed and heated to a moderate temperature (e.g., 60-80 °C) for several hours. The reaction progress is monitored by TLC or GC.

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and then treated with dilute hydrochloric acid to form the hydrochloride salt of the amine, which precipitates out of the ether.

-

The hydrochloride salt is collected by filtration and can be purified by recrystallization.

-

The purified salt is then treated with a base, such as sodium hydroxide, to regenerate the free 2,3-dimethylbenzylamine.

-

The free amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure product.

Causality Behind Experimental Choices:

-

Excess Ammonia: Using a large excess of ammonia increases the probability that a molecule of 2,3-dimethylbenzyl chloride will react with ammonia rather than with the newly formed 2,3-dimethylbenzylamine, thus minimizing the formation of secondary and tertiary amines.[2]

-

Salt Formation and Regeneration: The conversion to the hydrochloride salt and subsequent regeneration is a classic purification technique for amines. The salt is often a crystalline solid that is easier to purify by recrystallization than the liquid free amine.

dot graph "Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for the synthesis of 2,3-dimethylbenzylamine via amination of 2,3-dimethylbenzyl chloride.

Application in the Synthesis of Pharmaceutical Intermediates: A Case Study Approach

While direct, large-scale applications of 2,3-dimethylbenzylamine in blockbuster drugs are not as widely documented as for some other benzylamines, its utility is evident in the synthesis of specialized intermediates and in the exploration of new chemical entities. The 2,3-dimethylphenyl moiety is a key feature in several biologically active molecules.

Precursor to Tramadol Analogues

The analgesic drug Tramadol features a dimethylaminomethyl group on a cyclohexane ring. While the commercial synthesis of Tramadol itself uses a different starting material, 2,3-dimethylbenzylamine can serve as a valuable precursor for the synthesis of novel Tramadol analogues.[3][4] The 2,3-dimethylphenyl group can be introduced to explore structure-activity relationships and potentially develop new analgesics with improved efficacy or side-effect profiles. The synthesis would typically involve the reaction of a suitably functionalized derivative of 2,3-dimethylbenzylamine with a cyclohexanone derivative.

Building Block for Novel Antiarrhythmic and Anticonvulsant Agents

Research into new therapeutic agents for cardiovascular and neurological disorders has explored a wide range of substituted benzylamine derivatives. Studies have shown that the substitution pattern on the benzene ring can significantly impact the pharmacological activity of these compounds. For instance, various substituted benzylamines have been investigated for their antiarrhythmic properties.[5] Similarly, the benzamide scaffold, which can be derived from benzylamines, is a known pharmacophore in anticonvulsant drugs. The 2,3-dimethyl substitution pattern offers a unique lipophilic and steric profile that can be exploited in the design of new drug candidates in these therapeutic areas.

Future Perspectives and Conclusion

2,3-Dimethylbenzylamine represents a versatile and valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactivity of its amine functionality provide a reliable platform for the construction of a diverse array of pharmaceutical intermediates. While its direct application in currently marketed drugs may be limited, its potential for the synthesis of novel analogues of existing drugs and for the exploration of new chemical space remains significant. As the demand for new and improved therapeutics continues to grow, the strategic use of well-defined precursors like 2,3-dimethylbenzylamine will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

ChemBK. (2024, April 9). 2,3-Dimethylbenzylamine. Retrieved from [Link]

-

Grokipedia. (2026, January 8). Dimethylbenzylamine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antiarrhythmic Agents. 2-, 3-, And 4-substituted Benzylamines. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 19). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzylamine in Pharmaceutical Synthesis and API Production. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine. Retrieved from [Link]

-

Queen's University Belfast. (2023, June 16). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

-

ResearchGate. (2024, May). Gram‐scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Reaction conditions. Retrieved from [Link]

-

SciELO México. (2005). Synthesis of Tramadol and Analogous. Retrieved from [Link]

-

Semantic Scholar. (2020, July 29). Synthesis of Tramadol and Analogous. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]

Sources

A Theoretical Exploration of the Electronic Effects of 2,3-Dimethylbenzylamine: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic effects of 2,3-dimethylbenzylamine. While direct experimental data on this specific isomer is limited, this document extrapolates from the well-studied properties of N,N-dimethylbenzylamine and other substituted benzylamines to predict its electronic behavior. We delve into the anticipated spectroscopic signatures, quantum chemical parameters, and potential applications, offering a roadmap for future experimental and computational investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced electronic landscapes of substituted aromatic amines.

Introduction: The Significance of Electronic Effects in Benzylamines

Benzylamines are a pivotal class of organic compounds, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. Their utility is intrinsically linked to the electronic environment of the molecule, which dictates reactivity, basicity, and intermolecular interactions. The introduction of substituents onto the phenyl ring, such as methyl groups, can profoundly alter these electronic properties through inductive and hyperconjugative effects. Understanding these modifications is crucial for the rational design of novel molecules with tailored functionalities.

2,3-Dimethylbenzylamine presents an interesting case study in steric and electronic interplay. The ortho and meta positioning of the methyl groups relative to the benzylamine moiety is expected to create a unique electronic and steric environment, influencing the nitrogen atom's lone pair availability and the aromatic ring's reactivity. This guide will theoretically explore these anticipated effects.

Synthesis and Structural Considerations

The synthesis of 2,3-dimethylbenzylamine would likely follow established routes for N-alkylation of amines or reductive amination of the corresponding aldehyde. A plausible synthetic pathway is illustrated below.

Caption: Proposed synthetic route to 2,3-dimethylbenzylamine.

The resulting molecule's geometry would be characterized by the sp³ hybridized benzylic carbon and nitrogen atoms, with the dimethylamino group capable of rotation. The ortho methyl group may impose some steric hindrance, potentially influencing the preferred conformation of the benzylamine side chain relative to the aromatic ring.

Predicted Spectroscopic and Electronic Properties

Based on the extensive data available for N,N-dimethylbenzylamine and related compounds, we can predict the key spectroscopic and electronic characteristics of the 2,3-dimethyl isomer.[1][2][3][4]

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of 2,3-dimethylbenzylamine is expected to exhibit characteristic bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 2950-2800 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1250-1020 | Stretching |

| C-H (aromatic) | 900-675 | Out-of-plane bending |

The presence of the two methyl groups will likely introduce additional C-H bending and stretching vibrations compared to the parent N,N-dimethylbenzylamine.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic protons, and the N-methyl protons. The aromatic region will be more complex than that of N,N-dimethylbenzylamine due to the substitution pattern.

¹³C NMR: The carbon NMR will provide insights into the electronic environment of each carbon atom. The methyl substituents are expected to cause a downfield shift (deshielding) of the aromatic carbons to which they are attached.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of 2,3-dimethylbenzylamine in a non-polar solvent is anticipated to show absorption bands corresponding to π → π* transitions of the benzene ring. The methyl groups, being weak electron-donating groups, may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzylamine.

Theoretical Quantum Chemical Investigations

To gain a deeper understanding of the electronic effects, quantum chemical calculations using Density Functional Theory (DFT) are indispensable. These computational methods allow for the visualization and quantification of various electronic parameters.[7][8][9]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[10][11] For 2,3-dimethylbenzylamine, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[8] A smaller gap generally implies higher reactivity. The electron-donating methyl groups are predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule compared to N,N-dimethylbenzylamine.

Caption: A conceptual diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[12][13] For 2,3-dimethylbenzylamine, the MEP is predicted to show a region of negative potential (electron-rich) around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as a primary site for protonation and interaction with electrophiles. The aromatic ring will exhibit a more complex potential surface due to the influence of the methyl groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis can provide detailed insights into intramolecular interactions, such as hyperconjugation.[14] In 2,3-dimethylbenzylamine, NBO analysis would likely reveal hyperconjugative interactions between the σ-orbitals of the C-H bonds of the methyl groups and the π*-orbitals of the aromatic ring. These interactions contribute to the electron-donating nature of the methyl groups and influence the overall electron density distribution.

Potential Applications and Future Directions

The predicted electronic properties of 2,3-dimethylbenzylamine suggest its potential utility in several areas:

-

Catalysis: Like its parent compound, it could serve as a catalyst in polymerization reactions, with its reactivity potentially tuned by the methyl substituents.[15][16]

-

Corrosion Inhibition: The nitrogen atom can act as a coordination site to metal surfaces, and the aromatic ring can provide a protective layer. The electronic effects of the methyl groups could enhance its adsorption and inhibitory efficiency.

-

Pharmaceutical Scaffolding: The substituted benzylamine motif is a common feature in bioactive molecules. The specific substitution pattern of 2,3-dimethylbenzylamine could lead to novel pharmacological properties.

Future research should focus on the synthesis and experimental characterization of 2,3-dimethylbenzylamine to validate these theoretical predictions. A detailed comparison with other dimethylbenzylamine isomers would provide valuable structure-property relationship data.

Conclusion

This technical guide has presented a theoretical framework for understanding the electronic effects of 2,3-dimethylbenzylamine. By extrapolating from known principles and data from related compounds, we have predicted its spectroscopic signatures and quantum chemical properties. The interplay of the ortho and meta methyl groups is expected to create a unique electronic environment that influences its reactivity and potential applications. This document serves as a foundation and a call to action for further experimental and computational studies to unlock the full potential of this intriguing molecule.

References

-

Vibrational studies of ground state 4-dimethylaminobenzonitrile (DMABN) and its ring deuterated isotopomer DMABN-d4. Semantic Scholar. Available at: [Link]

-

Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W. DocsDrive. Available at: [Link]

-

Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Semantic Scholar. Available at: [Link]

-

Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. ResearchGate. Available at: [Link]

-

Scheme 1. Different reactions of N, N-dimethylbenzylamine with n-BuLi /... ResearchGate. Available at: [Link]

-

N,N-Dimethylbenzylamine. PubChem. Available at: [Link]

-

Dimethylbenzylamine. Wikipedia. Available at: [Link]

-

Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. PMC. Available at: [Link]

-

Dimethylbenzylamine. Grokipedia. Available at: [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. Available at: [Link]

-

Showing Compound N,N-Dimethylbenzylamine (FDB012648). FooDB. Available at: [Link]

-

The molecular electrostatic potential surfaces of the N′-benzylidene... ResearchGate. Available at: [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available at: [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

-

Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. ResearchGate. Available at: [Link]

-

Benzenemethanamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]

-

Study of the experimental and simulated vibrational spectra together with conformational analysis for thioether cyanobiphenyl-ba. arXiv. Available at: [Link]

-

Charge Density Distribution, Electrostatic Properties and Sensitivity of the Highly Energetic Molecule 2,4,6-Trinitro-1,3,5-tria. MDPI. Available at: [Link]

Sources

- 1. docsdrive.com [docsdrive.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

Safety and handling precautions for 2,3-Dimethylbenzylamine

An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylbenzylamine

Prepared by: Gemini, Senior Application Scientist

Introduction: A Proactive Approach to Safety

2,3-Dimethylbenzylamine (CAS No. 51586-20-0) is a substituted aromatic amine used in specialized research and synthesis applications. As with many reactive organic intermediates, a thorough understanding of its properties and potential hazards is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide moves beyond simple checklists to provide researchers, scientists, and drug development professionals with the causal reasoning behind essential safety protocols. It is structured to empower laboratory personnel with the knowledge to handle this compound safely and effectively. It is critical to note that comprehensive toxicological data for this specific isomer are not widely available; therefore, the handling precautions outlined are based on its known corrosive nature and supplemented with data from structurally similar compounds to ensure a conservative and proactive safety margin.[1]

Section 1: Chemical Identity and Physical Properties

A foundational understanding of a chemical's physical properties is essential for anticipating its behavior under various laboratory conditions, from storage to reaction quenching.

Table 1: Physicochemical Properties of 2,3-Dimethylbenzylamine

| Property | Value | Source |

| CAS Number | 51586-20-0 | [2][3][4] |

| Molecular Formula | C₉H₁₃N | [2][4] |

| Molecular Weight | 135.21 g/mol | [2][4] |

| Appearance | Clear, faint yellow liquid | [2] |

| Boiling Point | 118 °C | [2][5] |

| Density | 0.97 g/cm³ | [2][5] |

| Predicted pKa | 9.31 ± 0.10 | [2] |

Section 2: Hazard Identification and Classification

Based on available data, 2,3-Dimethylbenzylamine is classified as a corrosive substance.[1][2] Due to the limited specific data for this isomer, it is prudent to adopt the more comprehensive hazard classifications of its close structural analogue, N,N-Dimethylbenzylamine (CAS 103-83-3), as a precautionary measure. This approach assumes it may also be a flammable liquid and harmful if swallowed, inhaled, or in contact with skin.[6][7][8][9]

-

Primary Hazard: Corrosive. Causes severe skin burns and eye damage.[1][2]

-

Potential Hazards (by Analogy):

Caption: Anticipated GHS Pictograms for 2,3-Dimethylbenzylamine.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The primary goal of exposure controls is to create a physical barrier between the researcher and the hazardous substance. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2,3-Dimethylbenzylamine must be conducted in a properly functioning chemical fume hood.[1] This is non-negotiable. The hood contains vapors, which may be irritating and harmful if inhaled, and provides a contained space to manage spills.[1]

-

Eyewash Stations and Safety Showers: These must be located in the immediate vicinity of the work area.[6][12] Their accessibility is critical for rapid decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is dictated by the compound's corrosivity and potential for skin absorption.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11] Given the severe corrosive potential, a full face shield worn over safety goggles is strongly recommended whenever handling larger quantities or when there is a significant risk of splashing.[7]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact. For extended handling or immersion, consult glove manufacturer compatibility charts. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating skin.

-

Lab Coat/Apron: A flame-resistant lab coat is required. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection.

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor/ammonia cartridge should be used.[11] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

Caption: Logic for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the chemical's integrity.

Handling

-

Air Sensitivity: This compound is noted as being air-sensitive.[2] This implies that it may react with components of air (oxygen, carbon dioxide, moisture) over time. For long-term stability, consider working under an inert atmosphere (e.g., nitrogen or argon).

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][12][13] Use non-sparking tools for transfers.[6][12][13]

-

Static Discharge: This material can accumulate static charges. All equipment, including containers and transfer lines, must be properly grounded and bonded to prevent a static discharge from igniting flammable vapors.[6][12][13]

-